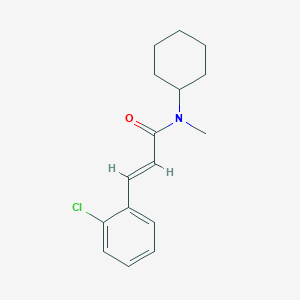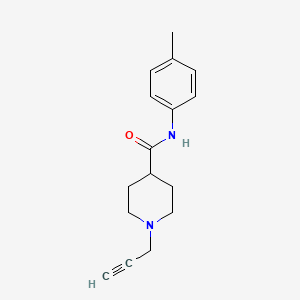
(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide, also known as C16H22ClNO, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the CB1 receptor and is commonly used in scientific research to study the endocannabinoid system. In
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Chlorophenyl Compounds
Research has assessed the impact of chlorophenyl compounds (a part of the mentioned chemical structure) on the aquatic environment. Chlorophenols, for example, have been evaluated for their toxic effects on mammalian and aquatic life. While generally exerting moderate toxicity, their persistence in the environment can vary. The presence of adapted microflora capable of biodegrading these compounds influences their environmental persistence, which can range from low to moderate to high, depending on conditions. Notably, chlorophenols have been recognized for their organoleptic impact, highlighting concerns regarding water quality and safety (Krijgsheld & Gen, 1986).
Pharmacological Applications
The structural components resembling "(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide" have been explored in pharmacology, particularly in the development of novel synthetic opioids and receptor agonists. Research has detailed the chemistry and pharmacology of non-fentanyl novel synthetic opioids, focusing on N-substituted benzamides and acetamides. These compounds have shown significant impact on drug markets, with certain compounds offering short-lasting euphoric effects. The continuous evolution of these compounds on the illicit drug market after the international control of specific opioids underscores the need for monitoring and developing new therapeutic compounds (Sharma et al., 2018).
Synthesis and Reactivity of Related Compounds
The synthesis and reactivity of enaminoketones and enaminothiones, which share functional group similarities with the compound , have been extensively reviewed. These compounds are known as versatile intermediates in the synthesis of heterocycles and natural products. Their utility as scaffolds for annulation processes, serving as precursors for various biologically active molecules, demonstrates their value in synthetic chemistry. The potential anticonvulsant properties of enaminones further illustrate the broad applicability of these structures in developing therapeutic agents (Negri, Kascheres, & Kascheres, 2004).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-cyclohexyl-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-18(14-8-3-2-4-9-14)16(19)12-11-13-7-5-6-10-15(13)17/h5-7,10-12,14H,2-4,8-9H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINSYGOHQYKFPF-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)propanamide](/img/structure/B2628154.png)



![1-[3-Bromo-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-one](/img/structure/B2628163.png)




![3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide](/img/structure/B2628169.png)
![(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2628174.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628175.png)

![2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2628177.png)